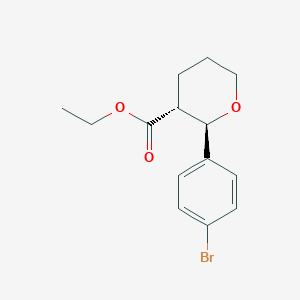
3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid
Overview
Description
3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid is a chemical compound known for its applications in agriculture as a herbicide. It belongs to the family of phenoxyalkanoic acid herbicides and is recognized for its selective action against broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4,5-Dichloro-2-methylphenyl)propanoic acid.
Reduction: Formation of 3-(4,5-Dichloro-2-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid is widely used in scientific research for its herbicidal properties. It is employed in studies related to:
Agricultural Chemistry: Research on weed control and crop protection.
Environmental Science: Studies on the environmental impact and degradation pathways of herbicides.
Biochemistry: Investigations into the biochemical pathways affected by herbicides in plants.
Mechanism of Action
The herbicidal action of 3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid involves the inhibition of specific enzymes in the plant’s metabolic pathways, leading to the disruption of cell growth and division. The compound targets the synthesis of essential amino acids, ultimately causing the death of the weed.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxyalkanoic acid herbicide with similar weed control properties.
Mecoprop: A selective herbicide used for controlling broadleaf weeds.
Dicamba: A benzoic acid herbicide with a similar mode of action.
Uniqueness
3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific structural modifications, which enhance its selectivity and efficacy against certain weed species. Its dichloro and methyl substitutions provide distinct advantages in terms of potency and environmental persistence compared to other herbicides.
Properties
IUPAC Name |
3-(4,5-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)9(12)5-7(6)2-3-10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYONGMUZPOUOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


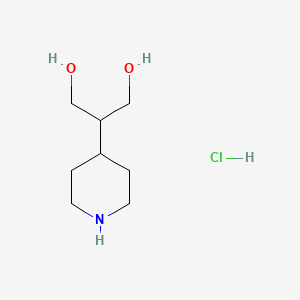
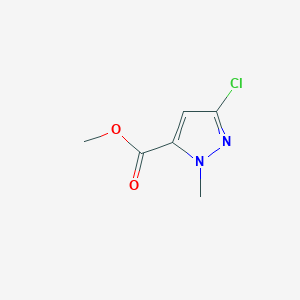
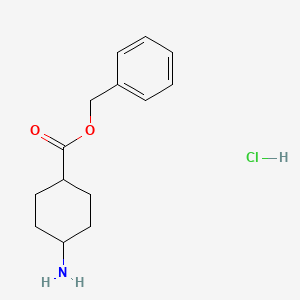

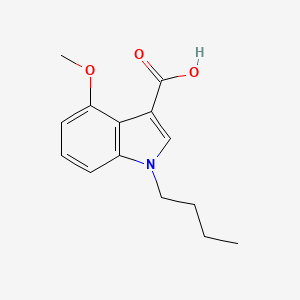
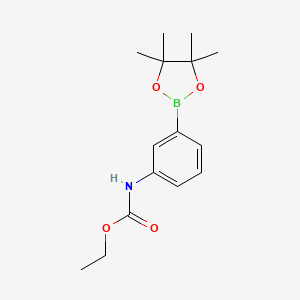
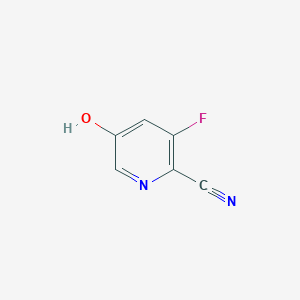

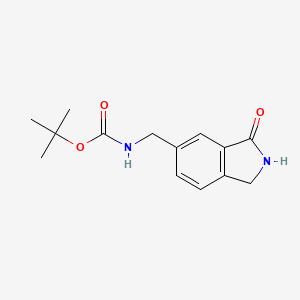
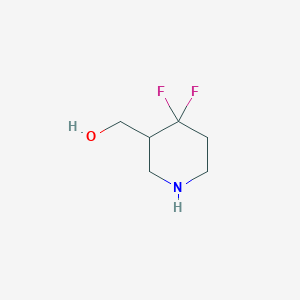
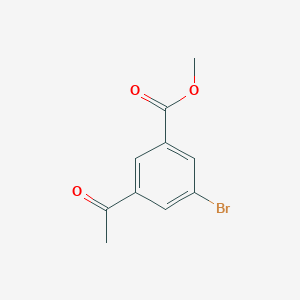

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
